1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(1-pyridin-3-yltriazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-25-16-6-4-13(5-7-16)9-19-17(24)20-10-14-12-23(22-21-14)15-3-2-8-18-11-15/h2-8,11-12H,9-10H2,1H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZHIELDWJZHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then coupled with a pyridinyl derivative under suitable conditions. Finally, the methoxybenzyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The triazole ring can be reduced to a dihydrotriazole under specific reducing agents.
Substitution: The methoxybenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxybenzyl or 4-formylbenzyl derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere, mimicking the structure and function of natural substrates or inhibitors. The methoxybenzyl and pyridinyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural variations and their implications:
Research Findings and Implications
- IDO1 Inhibitors : Compounds like 7e highlight the importance of halogenation for potency, suggesting that methoxy-substituted analogs may require additional functional groups (e.g., sulfonamides) to compensate for reduced electron-withdrawing effects.
- Solubility-Stability Trade-offs : Methoxy groups improve solubility but may necessitate formulation adjustments for in vivo stability. Chloro or bromo analogs, while less soluble, often exhibit better metabolic stability .
- Heterocycle Diversity : Pyrazole- or pyrrole-containing derivatives (e.g., ) demonstrate the versatility of urea scaffolds in targeting diverse biological pathways.
Biological Activity
The compound 1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a urea moiety linked to a triazole ring and a methoxyphenyl group, which are known to enhance biological activity due to their ability to interact with various biological targets.
Research indicates that compounds containing triazole and urea functionalities often exhibit significant biological activities due to their ability to interact with enzymes and receptors. The triazole ring is particularly noted for its role in:
- Antifungal Activity : Triazoles are widely used as antifungal agents due to their ability to inhibit ergosterol synthesis.
- Anticancer Properties : The presence of the pyridine moiety may enhance the compound's interaction with cancer cell pathways, promoting apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For example, derivatives featuring similar structural motifs have shown promising results in inhibiting tumor growth. In vitro assays have demonstrated that compounds with triazole and urea structures can induce apoptosis in various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 25 | Induction of apoptosis |
| Compound B | MCF-7 (Breast Cancer) | 15 | Inhibition of proliferation |
Antimicrobial Activity
The triazole moiety is also associated with antimicrobial properties. Compounds similar to this compound have been tested against various pathogens:
Case Studies
Study 1: Antitumor Activity
In a study conducted by Xia et al., a related triazole derivative was tested for antitumor activity against A549 cell lines. The results indicated significant cell apoptosis at concentrations as low as 25 μM, suggesting that structural modifications similar to those in our compound could yield enhanced antitumor effects .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of triazole derivatives against drug-resistant strains. The compound demonstrated effective inhibition against Staphylococcus aureus with an MIC value significantly lower than traditional antibiotics like vancomycin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
